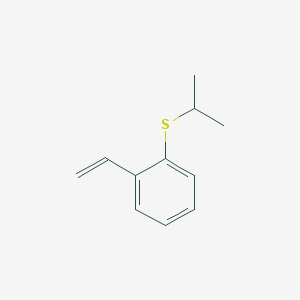![molecular formula C17H22N2O4S B8544423 tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B8544423.png)
tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate is a complex organic compound with a unique structure that combines a thiazole ring, a hydroxy group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the hydroxy and methoxy phenyl groups. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new drugs
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, while the thiazole ring can participate in π-π interactions. The carbamic acid ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- {5-[1-Hydroxy-2-(2-methoxy-phenyl)-ethyl]-thiazol-2-yl}-carbamic acid methyl ester
- {5-[1-Hydroxy-2-(2-methoxy-phenyl)-ethyl]-thiazol-2-yl}-carbamic acid ethyl ester
Uniqueness
The tert-butyl ester group in tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate provides steric hindrance, which can influence its reactivity and binding properties. This makes it distinct from its methyl and ethyl ester counterparts, potentially offering different biological activities and applications.
Properties
Molecular Formula |
C17H22N2O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(21)19-15-18-10-14(24-15)12(20)9-11-7-5-6-8-13(11)22-4/h5-8,10,12,20H,9H2,1-4H3,(H,18,19,21) |
InChI Key |
NHEBHRSXPQAFET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(CC2=CC=CC=C2OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Ethyl-1H-pyrazol-5-yl)-1H-benzo[d]imidazol-4-ol](/img/structure/B8544344.png)
![5-Methyl-3-(4-trifluoromethylphenyl)-1H-[1,2,4]triazole](/img/structure/B8544361.png)
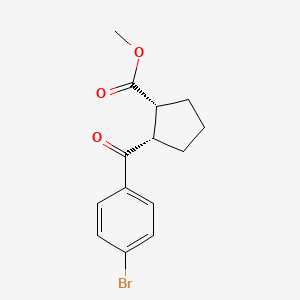
![Ethyl 4,6-dichloro-3-formyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B8544377.png)
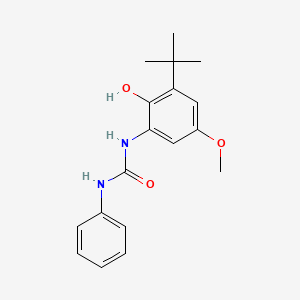
![7-Amino-8-isopropoxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one](/img/structure/B8544387.png)
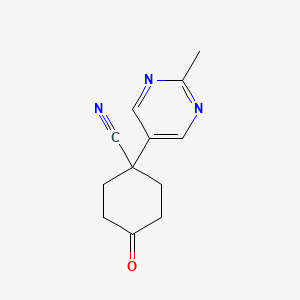
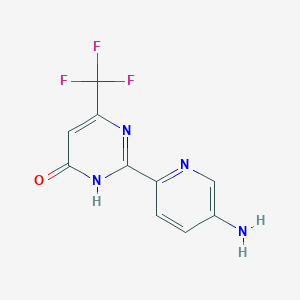
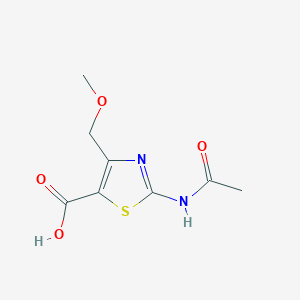
![1-[(2-Chloroethoxy)methyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B8544421.png)
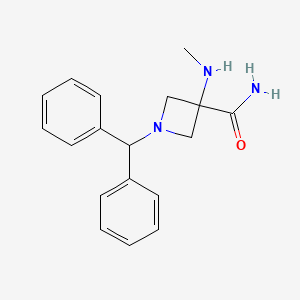

![Ethyl 4-({3-[4-(benzyloxy)phenyl]propyl}amino)benzoate](/img/structure/B8544439.png)
